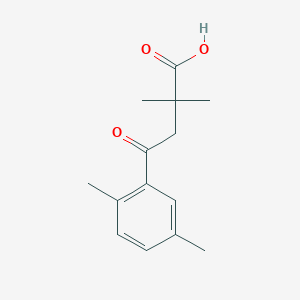

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid

説明

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable aromatic precursor followed by oxidation and subsequent functional group transformations. For instance, starting with 2,5-dimethylbenzene, a Friedel-Crafts alkylation can introduce the necessary aliphatic side chain, which is then oxidized to form the ketone and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

化学反応の分析

Types of Reactions: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

科学的研究の応用

PPAR Agonism

Recent studies have highlighted the potential of 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). These receptors are critical in regulating lipid metabolism and glucose homeostasis:

- Dual Agonistic Activity : The compound exhibited potent dual activities with effective concentrations (EC50) of 1.7 nM for PPARα and 4.7 nM for PPARγ, suggesting its potential in managing metabolic disorders such as diabetes and dyslipidemia .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. In a patent related to breast cancer treatment, it was noted that compounds similar to this structure could inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

Intermediate in Organic Synthesis

Due to its unique structure, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be modified to enhance biological activity or alter pharmacokinetic properties.

Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as esterification and amidation to produce derivatives with enhanced properties for specific applications .

Case Study 1: PPAR Agonist Development

In a study focused on optimizing PPAR agonists, researchers synthesized several derivatives of the compound to improve their pharmacological profile. The modifications aimed at reducing lipophilicity while maintaining or enhancing PPAR activity led to promising candidates that demonstrated improved glucose-lowering effects without significant weight gain .

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Log D | CYP3A4 Inhibition (%) |

|---|---|---|---|---|

| Compound A | 1.6 | 5.5 | 1.8 | 88 |

| Compound B | 2.9 | 33 | 1.1 | 28 |

| Compound C | 17 | 93 | 0.9 | 15 |

This table illustrates the relationship between structural modifications and biological activity, emphasizing the importance of careful design in drug development.

Case Study 2: Cancer Therapeutics

In another investigation into anti-cancer agents, derivatives of the compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications could enhance the selectivity and potency against specific cancer types, providing a pathway for developing targeted therapies .

作用機序

The mechanism by which 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its aromatic and aliphatic components allow it to interact with both hydrophobic and hydrophilic environments, making it versatile in its applications.

類似化合物との比較

2,2-Dimethyl-4-methyleneglutaric acid: This compound has a similar aliphatic structure but differs in its functional groups.

2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the dimethyl and aromatic characteristics but has a different ring structure.

Uniqueness: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its versatility in different research fields make it a valuable compound for scientific and industrial purposes.

生物活性

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a butyric acid skeleton with specific methyl and phenyl substitutions, which may influence its reactivity and biological interactions.

- Molecular Formula : C13H16O3

- Molar Mass : 234.30 g/mol

- Physical State : Colorless crystalline solid

- Melting Point : Approximately 100-104 °C

- Boiling Point : Approximately 215 °C at 1 Torr

The structural characteristics of this compound, including the positioning of the methyl groups and the dimethylphenyl substituent, contribute to its distinct chemical behavior and potential biological activities .

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic properties. Research suggests that it may interact with specific biological pathways related to pain perception and inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may:

- Interact with receptors involved in inflammatory pathways.

- Modulate the activity of enzymes related to pain signaling.

- Affect gene expression related to inflammation and cell proliferation .

Study on Inflammatory Response

A recent study explored the effects of this compound on inflammatory markers in vitro. The results indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation .

Toxicological Assessments

Toxicological evaluations have highlighted that while the compound shows promise for therapeutic applications, it is also harmful if ingested and can cause skin irritation. Such findings necessitate careful handling during laboratory experiments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | C13H16O3 | Different phenyl substitution; potential variation in activity |

| 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | Lacks additional methyl groups; simpler structure |

| 2-Methyl-4-(3-methylphenyl)-4-oxobutyric acid | C12H14O3 | Contains only one additional methyl group; different steric properties |

The unique arrangement of substituents in this compound may influence its reactivity and biological activity compared to these structurally similar compounds .

特性

IUPAC Name |

4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKYTPXZTOHEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372699 | |

| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681459-16-5 | |

| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。